(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c22-15-7-9-16(10-8-15)24-21-18(12-14-4-1-2-6-19(14)27-21)20(25)23-13-17-5-3-11-26-17/h1-12H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRFNMFIKRZKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)Cl)O2)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate alkyne under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of the Furan Ring: The furan ring is incorporated through a cyclization reaction involving furfural and an appropriate amine.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The molecular pathways involved include the modulation of signal transduction pathways and gene expression.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Chromene Core
Halogen Substitution: Fluoro vs. Chloro
The fluorinated analog, (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide (), replaces the 4-chlorophenyl group with 4-fluorophenyl and substitutes the furan with an acetyl group. The acetyl group in this analog likely increases metabolic stability but reduces solubility compared to the furan methyl group in the target compound .
Carboxamide Substituents
Compound 12 (2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide, ) replaces the imino group with a ketone and introduces a sulfamoylphenyl carboxamide. The ketone in compound 12 reduces resonance stabilization compared to the imino group in the target compound, which could affect tautomerism and reactivity .
Triazine and Pyridinone Derivatives
Compounds TRI and PYR () share para-substituted aromatic moieties but use triazine and pyridinone heterocycles instead of chromene. TRI’s triazine core may enhance DNA intercalation, while PYR’s pyridinone structure could improve kinase inhibition. The target compound’s chromene core, with its planar structure, may favor intercalation or topoisomerase inhibition, though direct biological data are lacking .
Hexahydrochromeno-pyrimidinone
Compound 4 () incorporates a saturated chromene ring fused to a pyrimidinone. The target compound’s unsaturated chromene may offer stronger π-π interactions but lower stability under oxidative conditions .
Physicochemical Properties
Lipophilicity (log P) is critical for bioavailability. Carbamates in with chlorophenyl groups showed log P values ranging from 2.1–4.3, determined via HPLC. The target compound’s furan and imino groups may lower log P compared to acetyl or sulfamoyl derivatives, balancing membrane permeability and solubility .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound (2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide (CAS Number: 1327175-30-3) is a synthetic derivative belonging to the chromene family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 378.8 g/mol. The structure features a chromene core, a furan ring, and a chlorophenyl substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.8 g/mol |
| CAS Number | 1327175-30-3 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In studies involving various cancer cell lines, including HepG2 and HeLa, derivatives showed promising results:
- Inhibition of Cancer Cell Growth : A study demonstrated that certain coumarin derivatives, structurally related to the target compound, exhibited IC50 values ranging from 0.39 to 4.85 µM against cancer cell lines, comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The presence of the benzamide functionality in related compounds was found to be crucial for anticancer activity, likely due to its ability to bind effectively to specific enzymes involved in cancer cell proliferation .
Antimicrobial Activity
While the primary focus has been on anticancer properties, some studies have also assessed antimicrobial activities:
- Bacterial Inhibition : Compounds within this structural class have shown varying degrees of effectiveness against gram-positive and gram-negative bacteria. However, specific data for this compound remains limited in this area .
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study synthesized a series of coumarin derivatives, including those with similar structures to our compound. These were evaluated for their biological activities, showing that modifications on the phenyl ring significantly affected their potency against cancer cells .
- Molecular Docking Studies : Molecular docking studies indicated that these compounds could effectively bind to target proteins involved in cancer progression, suggesting a potential pathway for therapeutic development. The docking simulations revealed favorable interactions between the chromene framework and the active sites of relevant enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
